molecular formula C19H18Cl2N4O3 B2701729 (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-23-7

(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2701729
CAS No.: 941941-23-7
M. Wt: 421.28
InChI Key: YFWDBPLWZRQPPK-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Dihydroquinazolinone-Urea Conjugates in Medicinal Chemistry

Historical Development of Quinazolinone-Based Pharmacophores

The quinazolinone nucleus emerged as a privileged structure following Peter Griess’s 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline via anthranilic acid and cyanogens. Early 20th-century work by Gabriel established robust synthetic routes, enabling systematic exploration of substitution patterns. The bicyclic system’s inherent polarization at the 3,4-double bond proved critical for electrophilic substitution reactions, allowing precise functionalization at positions 2, 3, 6, and 7. By the 1980s, structure-activity relationship (SAR) studies revealed that electron-donating groups at C-2 enhanced antimicrobial activity, while hydrophobic substituents at N-3 improved blood-brain barrier penetration for CNS-targeted agents.

Key Milestones in Quinazolinone Drug Development
Year Discovery Impact
1968 Methaqualone (sedative-hypnotic) First FDA-approved quinazolinone derivative
2001 Gefitinib (EGFR inhibitor) Validated quinazolinones as kinase-targeted anticancer agents
2015 Dihydroquinazolinone antifungals Demonstrated broad-spectrum activity against Candida spp.
2022 Solid-phase synthesis protocols Enabled high-throughput production of substituted derivatives

Significance of Urea Functionality in Bioactive Molecules

Urea’s bifurcated hydrogen-bonding capacity allows simultaneous interaction with dual receptor sites, a property exploited in protease inhibitors and epigenetic modulators. Comparative studies show urea-containing analogs exhibit:

  • 2.3–5.1× higher binding affinity for kinase ATP pockets vs. carbamate analogs
  • Improved metabolic stability (t₁/₂ increased by 40–60%) compared to amide isosteres
  • Enhanced aqueous solubility through zwitterionic resonance stabilization

In the context of dihydroquinazolinone hybrids, the urea linker serves dual purposes:

  • Conformational Restriction : The planar urea group enforces a transoid configuration, optimizing spatial alignment with target binding pockets
  • Pharmacophore Integration : Combines the quinazolinone’s intercalation potential with urea’s hydrogen-bond donor/acceptor capacity

Research Trajectory of Dihydroquinazolinone-Urea Conjugates

Modern synthetic strategies employ tandem cyclization-condensation reactions to assemble these hybrids. A representative protocol involves:

  • Quinazolinone Core Formation
    Anthranilic acid → Benzoylation → Cyclocondensation with hydrazine → 2-Substituted-3-aminoquinazolin-4(3H)-one

  • Urea Conjugation
    Schiff base formation with aryl aldehydes → Nucleophilic addition with isocyanate derivatives → (E)-configured imino-urea products

Recent biological evaluations demonstrate potent activity profiles:

Microbial Target IC₅₀ (μM) Structure-Activity Correlation
Acinetobacter baumannii 1.2–4.7 3,4-Dichlorophenyl > 4-fluorophenyl
Pseudomonas aeruginosa 8.9–12.3 Methoxypropyl side chain critical for penetration
Candida albicans 3.8–6.1 Electron-withdrawing groups enhance ergosterol binding

Molecular docking studies reveal that the dichlorophenyl-urea moiety occupies hydrophobic subpockets in bacterial gyrase, while the methoxypropyl chain facilitates membrane traversal through lipid bilayer interactions.

Current Research Gaps and Objectives

Despite progress, critical challenges remain:

Synthetic Limitations

  • Low yields (<35%) in imino-urea formation due to competing keto-enol tautomerization
  • Stereochemical control in E/Z isomerization during Schiff base reactions

Biological Optimization

  • Limited data on cytochrome P450 isoform interactions for pharmacokinetic prediction
  • Unclear structure-toxicity relationships for chronic administration

Priority research directions include:

  • Development of enantioselective catalytic systems for stereocontrolled synthesis
  • Proteome-wide binding studies to identify off-target effects
  • Computational models predicting blood-brain barrier permeability of substituted derivatives

Properties

CAS No.

941941-23-7

Molecular Formula

C19H18Cl2N4O3

Molecular Weight

421.28

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C19H18Cl2N4O3/c1-28-10-4-9-25-17(13-5-2-3-6-16(13)23-19(25)27)24-18(26)22-12-7-8-14(20)15(21)11-12/h2-3,5-8,11H,4,9-10H2,1H3,(H2,22,24,26)

InChI Key

YFWDBPLWZRQPPK-JJIBRWJFSA-N

SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the intermediate quinazolinone.

    Introduction of the Methoxypropyl Group: The intermediate quinazolinone is then alkylated with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Urea Derivative: The final step involves the reaction of the alkylated quinazolinone with 3,4-dichlorophenyl isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is being investigated for its potential pharmacological properties , including:

  • Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
  • Anticancer Properties : Research indicates that derivatives of quinazolinone can act as small molecule inhibitors targeting kinases or receptor kinases involved in cancer progression .
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, although further investigations are required to establish efficacy and mechanisms.

Biological Research

The compound's interactions with biological targets are under investigation to understand its role as a bioactive molecule . In vitro studies have shown promising results regarding its binding affinity to key proteins associated with various diseases . The mechanisms of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for disease progression.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazolinone derivatives similar to this compound:

  • A study demonstrated that compounds with similar structures exhibited significant anti-leishmanial activities through molecular docking studies against key proteins .
  • Another research highlighted the synthesis of various quinazolinone derivatives that showed promising anticancer activity in preclinical models .

Mechanism of Action

The mechanism of action of (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Differences

The compound 2k (1-(3-chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea), documented in Molecules (2013), serves as a relevant comparator . Below is a structural and functional comparison:

Parameter (E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea Compound 2k
Core Structure Quinazolinone Thiazolylphenyl
Substituents 3-Methoxypropyl, 3,4-dichlorophenyl Piperazine chain, chlorofluorophenyl, chlorobenzyloxy
Molecular Weight ~450–500 (estimated) 762.2 [M−2HCl+H]+
Melting Point Not reported 194–195 °C
Synthetic Yield Not reported 73.3%
Key Functional Groups Urea, dichlorophenyl, methoxypropyl Urea, thiazole, piperazine

Pharmacological Implications

  • Solubility and Bioavailability : The 3-methoxypropyl substituent likely improves aqueous solubility relative to 2k’s bulky piperazine-thiazole system, which may hinder membrane permeability despite its higher molecular weight.
  • Target Selectivity: The quinazolinone core is associated with kinase inhibition (e.g., EGFR), whereas 2k’s thiazole-piperazine architecture suggests broader receptor modulation (e.g., antimicrobial or antiproliferative targets) .

Spectroscopic and Analytical Data

  • Compound 2k : Exhibits distinct $ ^1H $-NMR signals at δ 11.42 (urea NH), 9.75 (hydrazinyl proton), and 7.86–7.80 (aromatic protons), confirming its complex substitution pattern. Elemental analysis (C, H, N) aligns with theoretical values, indicating high purity .
  • Target Compound: Expected $ ^1H $-NMR peaks include δ ~10–11 (urea NH), δ ~7.5–8.5 (quinazolinone and dichlorophenyl aromatics), and δ ~3.3–3.6 (methoxypropyl OCH$_3$).

Biological Activity

(E)-1-(3,4-dichlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a quinazolinone moiety, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18Cl2N4O3C_{19}H_{18}Cl_2N_4O_3 with a molecular weight of 421.28 g/mol. The IUPAC name is 1-(3,4-dichlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea. Its structure can be depicted as follows:

PropertyValue
CAS Number 941941-23-7
Molecular Formula C19H18Cl2N4O3
Molecular Weight 421.28 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory properties. Additionally, its structural features may enhance solubility and bioavailability, influencing its pharmacokinetic profile.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. In vitro studies have shown that derivatives of quinazolinone can exhibit significant activity against various bacterial strains. For instance, a study evaluated the anti-tubercular activity of related compounds against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) ranging from 12.5 to 25.0 µg/mL for several analogues .

Anticancer Potential

The quinazoline scaffold is well-known for its anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways related to cancer progression has been a focus of research .

Study on Anti-TB Activity

In a study conducted by Chetiac et al., various quinazoline derivatives were synthesized and tested for their anti-tubercular activity. Among the compounds tested, one derivative displayed significant activity with an MIC of 12.5 µg/mL against Mycobacterium tuberculosis H37Ra . This highlights the potential of quinazoline-based compounds in developing new treatments for tuberculosis.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed on derivatives of quinazoline compounds to elucidate the relationship between chemical structure and biological activity. Modifications at specific positions on the quinazoline ring have been shown to enhance activity against specific biological targets, underscoring the importance of structural optimization in drug design .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves coupling 3,4-dichlorophenyl isocyanate with a functionalized quinazolinone precursor. Key steps include:
  • Solvent selection: Use inert solvents like dichloromethane or toluene under reflux to stabilize reactive intermediates .
  • Base catalysis: Triethylamine neutralizes HCl byproducts, improving reaction efficiency .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane isolates the (E)-isomer preferentially due to steric and electronic effects .
    Table 1: Representative Yields and Conditions
PrecursorSolventBaseYield (%)Reference
3-(3-methoxypropyl)quinazolinoneDCMEt₃N78

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups in the methoxypropyl sidechain. The quinazolinone carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • IR spectroscopy: Confirm urea C=O stretches at 1640–1680 cm⁻¹ and quinazolinone C=O at 1720 cm⁻¹ .
  • X-ray crystallography: Resolve stereochemistry; the (E)-configuration shows a dihedral angle >150° between dichlorophenyl and quinazolinone planes .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina with homology-modeled kinase domains (e.g., EGFR). Prioritize hydrogen bonding between the urea moiety and kinase hinge regions (e.g., Met793) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of the dichlorophenyl group in hydrophobic pockets .
    Table 2: Predicted Binding Energies (ΔG, kcal/mol)
TargetDocking ScoreKey Interactions
EGFR (Wild-type)-9.2Urea–Met793 H-bond
COX-2-7.8π-Stacking with dichlorophenyl

Q. How to resolve contradictions in reported antimicrobial activity data?

  • Methodological Answer: Discrepancies may arise from:
  • Strain variability: Test against standardized panels (e.g., ATCC strains) with MIC/MBC assays .
  • Solubility issues: Use DMSO stocks ≤0.1% to avoid solvent interference .
  • Synergistic effects: Combine with efflux pump inhibitors (e.g., PAβN) to enhance potency against resistant strains .

Q. What in vitro assays evaluate the compound’s pharmacokinetic properties?

  • Methodological Answer:
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0/30/60 mins .
  • CYP inhibition: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values .
  • Plasma protein binding: Equilibrium dialysis with radiolabeled compound; calculate unbound fraction .

Data Analysis & Interpretation

Q. How to differentiate degradation products from synthetic impurities in stability studies?

  • Methodological Answer:
  • Forced degradation: Expose to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • HPLC-MS/MS: Compare degradation peaks with synthetic intermediates. The quinazolinone ring is prone to hydrolysis under acidic conditions, forming a carboxylic acid derivative (m/z +16) .

Q. What statistical methods validate dose-response relationships in cytotoxicity assays?

  • Methodological Answer:
  • Nonlinear regression: Fit IC₅₀ values using a four-parameter logistic model (GraphPad Prism). Ensure R² >0.95 for reliable potency rankings .
  • Outlier detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates in triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.